molecular formula C16H20FN7O B6437493 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2549012-02-2

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B6437493
CAS No.: 2549012-02-2
M. Wt: 345.37 g/mol
InChI Key: RMQXCIFGRVPKEI-UHFFFAOYSA-N
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Description

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a fluoropyrimidine group

Properties

IUPAC Name

4-[6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7O/c17-13-11-18-12-19-16(13)24-5-3-22(4-6-24)14-1-2-15(21-20-14)23-7-9-25-10-8-23/h1-2,11-12H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQXCIFGRVPKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and morpholine rings. The fluoropyrimidine group is then attached to the piperazine ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a synthetic organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Preparation of the Pyridazine Core : The initial step involves synthesizing the pyridazine scaffold.
  • Introduction of the Piperazine Ring : The piperazine moiety is then introduced to the pyridazine core.
  • Attachment of the Fluoropyrimidine Group : The 5-fluoropyrimidine group is subsequently added to the piperazine ring.
  • Formation of the Morpholine Ring : Finally, the morpholine ring is incorporated to complete the structure.

Each step requires specific reagents and controlled conditions to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity, leading to significant biochemical changes within cells. For instance, it has been noted for its potential as a monoamine oxidase (MAO) inhibitor, which is crucial in neurodegenerative disease treatment .

Inhibitory Potency

Research has demonstrated that derivatives of pyridazinones, similar to this compound, exhibit potent inhibitory effects on MAO-A and MAO-B enzymes. For example, compounds with similar structures showed IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potential for therapeutic applications in treating conditions such as Alzheimer's disease .

Cytotoxicity Studies

Cytotoxicity assessments have revealed varying degrees of toxicity among related compounds. For instance, while some derivatives caused significant cell death at higher concentrations, others like T6 showed no cytotoxic effects at any tested dose. This highlights the importance of structural modifications in determining biological safety and efficacy .

Comparative Analysis

CompoundTarget EnzymeIC50 (µM)Selectivity Index
T6MAO-B0.013120.8
T3MAO-B0.039107.4
Reference (Lazabemide)MAO-BNot specifiedNot specified

This table summarizes the inhibitory potency and selectivity indices for selected compounds related to this compound .

Neurodegenerative Disorders

Recent studies have focused on the implications of MAO inhibitors like this compound in neurodegenerative diseases. The reversible nature of inhibition by certain derivatives suggests they could be developed into safer therapeutic options compared to irreversible inhibitors, which may pose higher risks .

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities and interactions with MAO enzymes. These studies indicated that modifications in substituent positions significantly affect binding efficiency and selectivity towards MAO-B over MAO-A .

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